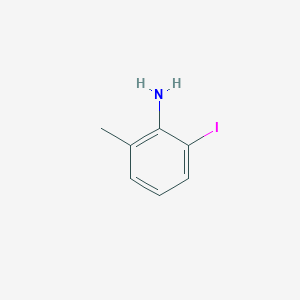

2-Iodo-6-methylaniline

CAS No.: 832133-11-6

Cat. No.: VC3800382

Molecular Formula: C7H8IN

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832133-11-6 |

|---|---|

| Molecular Formula | C7H8IN |

| Molecular Weight | 233.05 g/mol |

| IUPAC Name | 2-iodo-6-methylaniline |

| Standard InChI | InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 |

| Standard InChI Key | JJYIGUPWQAFKQH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)I)N |

| Canonical SMILES | CC1=C(C(=CC=C1)I)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

2-Iodo-6-methylaniline is the IUPAC name for this compound. Alternative designations include:

Molecular Structure

The benzene core features substituents at positions 1 (NH₂), 2 (I), and 6 (CH₃). This arrangement creates steric and electronic effects that influence reactivity. The iodine atom’s polarizability enhances susceptibility to nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈IN | |

| Molecular Weight | 233.05 g/mol | |

| CAS Registry Number | 832133-11-6 | |

| Density | 1.17 g/cm³ (estimated) | |

| Boiling Point | 236°C (estimated) |

Synthesis and Manufacturing

Direct Iodination of 4-Bromo-2-methylaniline

A common route involves iodinating 4-bromo-2-methylaniline using N-iodosuccinimide (NIS) in acetic acid at room temperature. This method achieves yields exceeding 95% under optimized conditions :

Key steps include:

-

Temperature Control: Maintaining ≤30°C prevents decomposition .

-

Work-Up: Quenching with sodium thiosulfate removes residual iodine .

Decarboxylative Iodination of Anthranilic Acids

An alternative method employs anthranilic acid derivatives under oxygen atmosphere. This transition-metal-free approach uses KI and I₂ in acetonitrile at 180°C, yielding 2-iodoanilines via radical intermediates :

This method is scalable but requires high-pressure reactors .

Physicochemical Properties

Spectroscopic Characteristics

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 4 Hz, 1H), 7.17 (d, J = 4 Hz, 1H), 5.03 (br, 2H, NH₂), 2.14 (s, 3H, CH₃) .

Thermal Stability

The compound decomposes above 250°C, with a melting point of 58–65°C . Its stability in air is moderate, requiring storage under inert gas to prevent oxidation .

Applications in Organic Synthesis

Indole and Carbazole Synthesis

2-Iodo-6-methylaniline is a precursor for 5-bromo-7-methylindole, a scaffold in anticancer agents. A patented route involves:

-

Sonogashira Coupling with trimethylsilylacetylene.

-

Cyclization under basic conditions to form the indole ring .

Palladium-Catalyzed Cross-Couplings

In the Catellani reaction, it forms palladacycles that enable ortho-functionalization. This reactivity is exploited to synthesize hexahydromethanocarbazoles, which exhibit bioactivity :

Table 2: Representative Reactions and Yields

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Sonogashira Coupling | 4-Bromo-6-(trimethylsilyl)-2-methylaniline | 89 | PdCl₂(PPh₃)₂, THF |

| Buchwald-Hartwig Amination | N-Arylpiperazines | 75–85 | Pd₂(dba)₃, Xantphos |

Analytical Methods

Chromatography

Elemental Analysis

Calculated for C₇H₈IN: C, 36.08%; H, 3.46%; N, 6.01%. Observed values align within ±0.3% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume